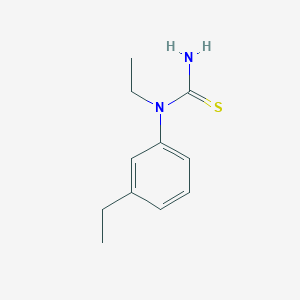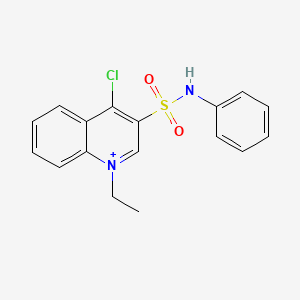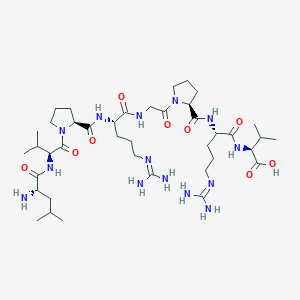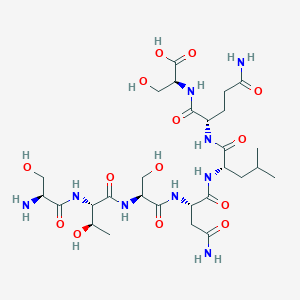![molecular formula C15H9F6NO3 B15166738 N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide CAS No. 634184-86-4](/img/structure/B15166738.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide is a compound characterized by the presence of trifluoromethyl groups and hydroxyl groups attached to a benzamide core The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,5-bis(trifluoromethyl)aniline, is reacted with 2,4-dihydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the amide group may produce amines.
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Known for its use in the synthesis of various derivatives.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct reactivity and stability. This combination of functional groups allows for versatile applications in different fields, setting it apart from other similar compounds.
Propiedades
Número CAS |
634184-86-4 |
|---|---|
Fórmula molecular |
C15H9F6NO3 |
Peso molecular |
365.23 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H9F6NO3/c16-14(17,18)7-3-8(15(19,20)21)5-9(4-7)22-13(25)11-2-1-10(23)6-12(11)24/h1-6,23-24H,(H,22,25) |
Clave InChI |
YCPPMQWINBBKGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)




![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
